molecular formula C4H11O3P B14698020 Ethyl dimethyl phosphite CAS No. 20502-40-3

Ethyl dimethyl phosphite

Cat. No.: B14698020
CAS No.: 20502-40-3
M. Wt: 138.10 g/mol
InChI Key: QCKLYDQORUPOIR-UHFFFAOYSA-N
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Description

Ethyl dimethyl phosphite is an organophosphorus compound with the chemical formula C4H11O3P. It is a colorless liquid that is used as an intermediate in the synthesis of various organophosphorus compounds. This compound is known for its high reactivity due to the presence of the phosphorus atom, which makes it a valuable reagent in organic synthesis.

Preparation Methods

Ethyl dimethyl phosphite can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with ethanol and methanol under controlled conditions. The reaction typically proceeds as follows:

PCl3+2CH3OH+C2H5OH(CH3O)2P(O)C2H5+3HClPCl_3 + 2CH_3OH + C_2H_5OH \rightarrow (CH_3O)_2P(O)C_2H_5 + 3HCl PCl3​+2CH3​OH+C2​H5​OH→(CH3​O)2​P(O)C2​H5​+3HCl

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Ethyl dimethyl phosphite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ethyl dimethyl phosphate.

    Hydrolysis: In the presence of water, it hydrolyzes to produce phosphonic acid and ethanol.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl dimethyl phosphite has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, which are important in the development of pesticides, flame retardants, and plasticizers.

    Biology: It serves as a precursor in the synthesis of biologically active phosphonates, which have applications in enzyme inhibition and as antiviral agents.

    Medicine: this compound derivatives are explored for their potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.

    Industry: It is used in the production of flame retardants and plasticizers, which are essential in manufacturing materials with enhanced fire resistance and flexibility.

Mechanism of Action

The mechanism of action of ethyl dimethyl phosphite involves its high reactivity due to the presence of the phosphorus atom. This reactivity allows it to participate in various chemical reactions, such as nucleophilic substitution and oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.

Comparison with Similar Compounds

Ethyl dimethyl phosphite can be compared with other similar organophosphorus compounds, such as dimethyl phosphite and diethyl phosphite. While all these compounds share similar reactivity due to the presence of the phosphorus atom, they differ in their alkyl groups, which can influence their physical properties and reactivity. For example:

    Dimethyl phosphite: Has two methyl groups attached to the phosphorus atom, making it slightly more volatile than this compound.

    Diethyl phosphite: Contains two ethyl groups, which can result in different solubility and reactivity profiles compared to this compound.

These differences highlight the unique properties of this compound, making it suitable for specific applications where its particular reactivity and physical properties are advantageous.

Properties

IUPAC Name

ethyl dimethyl phosphite
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O3P/c1-4-7-8(5-2)6-3/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKLYDQORUPOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496739
Record name Ethyl dimethyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20502-40-3
Record name Ethyl dimethyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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